molecular formula C12H6Cl8N4Zn B13736390 zinc;2,5-dichlorobenzenediazonium;tetrachloride CAS No. 14239-23-7

zinc;2,5-dichlorobenzenediazonium;tetrachloride

Cat. No.: B13736390
CAS No.: 14239-23-7
M. Wt: 555.2 g/mol
InChI Key: ZPPYKHORKPVTPP-UHFFFAOYSA-J
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Description

Zinc;2,5-dichlorobenzenediazonium;tetrachloride is a chemical compound with the molecular formula C12H6Cl8N4Zn and a molecular weight of 555.21 This compound is a coordination complex involving zinc and a diazonium salt derived from 2,5-dichlorobenzene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of zinc;2,5-dichlorobenzenediazonium;tetrachloride typically involves the diazotization of 2,5-dichloroaniline followed by the formation of the diazonium salt. This diazonium salt is then reacted with zinc chloride to form the final compound. The reaction conditions usually require a low temperature to stabilize the diazonium salt and prevent its decomposition .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of temperature and pH to ensure the stability and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Zinc;2,5-dichlorobenzenediazonium;tetrachloride undergoes various chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other nucleophiles, leading to the formation of different substituted products.

    Coupling Reactions: The compound can participate in azo coupling reactions, forming azo compounds.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like hydroxide ions, amines, and phenols for substitution reactions. Reducing agents such as sodium sulfite or stannous chloride are used for reduction reactions. The reactions are typically carried out under controlled temperatures to ensure the stability of the diazonium group .

Major Products Formed

The major products formed from these reactions include substituted benzene derivatives, azo compounds, and amines, depending on the type of reaction and the reagents used .

Scientific Research Applications

Zinc;2,5-dichlorobenzenediazonium;tetrachloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of zinc;2,5-dichlorobenzenediazonium;tetrachloride involves its interaction with molecular targets through the diazonium group. The diazonium group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved in these interactions are still under investigation, but they are believed to involve the formation of reactive intermediates that can modify proteins and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • Zinc;2,4-dichlorobenzenediazonium;tetrachloride
  • Zinc;3,5-dichlorobenzenediazonium;tetrachloride
  • Zinc;2,5-dibromobenzenediazonium;tetrachloride

Uniqueness

Zinc;2,5-dichlorobenzenediazonium;tetrachloride is unique due to the specific positioning of the chlorine atoms on the benzene ring, which influences its reactivity and the types of reactions it can undergo. This positioning also affects its interactions with other molecules, making it distinct from other similar compounds.

Properties

CAS No.

14239-23-7

Molecular Formula

C12H6Cl8N4Zn

Molecular Weight

555.2 g/mol

IUPAC Name

zinc;2,5-dichlorobenzenediazonium;tetrachloride

InChI

InChI=1S/2C6H3Cl2N2.4ClH.Zn/c2*7-4-1-2-5(8)6(3-4)10-9;;;;;/h2*1-3H;4*1H;/q2*+1;;;;;+2/p-4

InChI Key

ZPPYKHORKPVTPP-UHFFFAOYSA-J

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+]#N)Cl.C1=CC(=C(C=C1Cl)[N+]#N)Cl.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2]

Related CAS

15470-55-0 (Parent)

Origin of Product

United States

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